Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of imidazole, a heterocyclic organic compound that is widely used in pharmaceuticals, agrochemicals, and materials science. Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate is synthesized through a multi-step process and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It may also interact with glutamate receptors, which are involved in the mediation of excitatory neurotransmission.
Biochemical and Physiological Effects:
Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. It has also been shown to reduce the levels of glutamate, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate is its stability and purity, which makes it suitable for use in scientific research. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate. One of the areas of research is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, its effects on the GABAergic and glutamatergic systems need to be further elucidated to better understand its mechanism of action. Additionally, its potential use in combination with other drugs for the treatment of various diseases needs to be explored.
Synthesis Methods
The synthesis of Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate involves several steps, including the condensation of ethyl glycinate hydrochloride with imidazole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with 1-chloropropane in the presence of triethylamine. This process yields a pure and stable compound that can be used in scientific research.
Scientific Research Applications
Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antinociceptive, and neuroprotective effects in animal models. Furthermore, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-6(10)8-11-5-7(12-8)9(13)14-4-2/h5-6H,3-4,10H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKRUNPSXNNUPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(N1)C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate |
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